

Spectroscopic Data Analysis of CAS 128903-20-8: A Technical Guide

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Compound of Interest

Compound Name: *Butanedinitrile, 2,3-diethyl-2,3-dimethyl-*

Cat. No.: *B145516*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of **Butanedinitrile, 2,3-diethyl-2,3-dimethyl-**

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 128903-20-8, identified as **Butanedinitrile, 2,3-diethyl-2,3-dimethyl-**. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in this and similar aliphatic dinitrile compounds.

Compound Identification

- CAS Number: 128903-20-8[1][2][3][4][5][6]
- Chemical Name: **Butanedinitrile, 2,3-diethyl-2,3-dimethyl-**[1][2][3][4][5][6]
- Synonyms: 2,3-diethyl-2,3-dimethylsuccinonitrile, VAZO-64A[3][4][6]
- Molecular Formula: C₁₀H₁₆N₂[1][2][4][6]
- Molecular Weight: 164.25 g/mol [1][4]

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for CAS 128903-20-8, this section presents predicted spectroscopic data based on computational models and typical values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

¹³C NMR (Carbon NMR): The carbon NMR spectrum is predicted to display five signals, representing the unique carbon atoms in the structure.

¹ H NMR	¹³ C NMR			
Predicted Chemical Shift (ppm)	Predicted Multiplicity	Assignment	Predicted Chemical Shift (ppm)	Assignment
~ 0.9 - 1.2	Triplet	-CH ₂ CH ₃	~ 115 - 125	C≡N
~ 1.5 - 1.8	Quartet	-CH ₂ CH ₃	~ 40 - 50	-C(CH ₃)(C ₂ H ₅)
~ 1.3 - 1.6	Singlet	-C(CH ₃)	~ 25 - 35	-CH ₂ CH ₃
~ 20 - 30	-C(CH ₃)			
~ 8 - 15	-CH ₂ CH ₃			

Infrared (IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule. For **Butanedinitrile, 2,3-diethyl-2,3-dimethyl-**, the most characteristic absorption is that of the nitrile group.

Predicted IR Absorption	
Frequency Range (cm ⁻¹)	Vibrational Mode
2240-2260	C≡N stretch (Nitrile)
2850-3000	C-H stretch (Alkyl)
1350-1480	C-H bend (Alkyl)
Below 1500	C-C stretch (Fingerprint region)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition.

Mass Spectrometry Data	
Calculated Exact Mass	164.1313 Da
Molecular Formula	C ₁₀ H ₁₆ N ₂

Experimental Protocols

While specific experimental data for CAS 128903-20-8 is not readily available in the public domain, this section outlines standard methodologies for acquiring the spectroscopic data discussed above. These protocols are generally applicable to the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:** Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is necessary for the

instrument's lock system.

- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (for liquid samples):

- **Sample Preparation (Neat Liquid):** Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- **Background Spectrum:** Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.
- **Sample Spectrum:** Place the sample holder with the salt plates into the spectrometer's sample compartment.
- **Data Acquisition:** Acquire the FT-IR spectrum. The instrument passes an infrared beam through the sample and measures the amount of light absorbed at each frequency.

- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and determine their respective mass-to-charge ratios, providing information on molecular weight and fragmentation patterns.

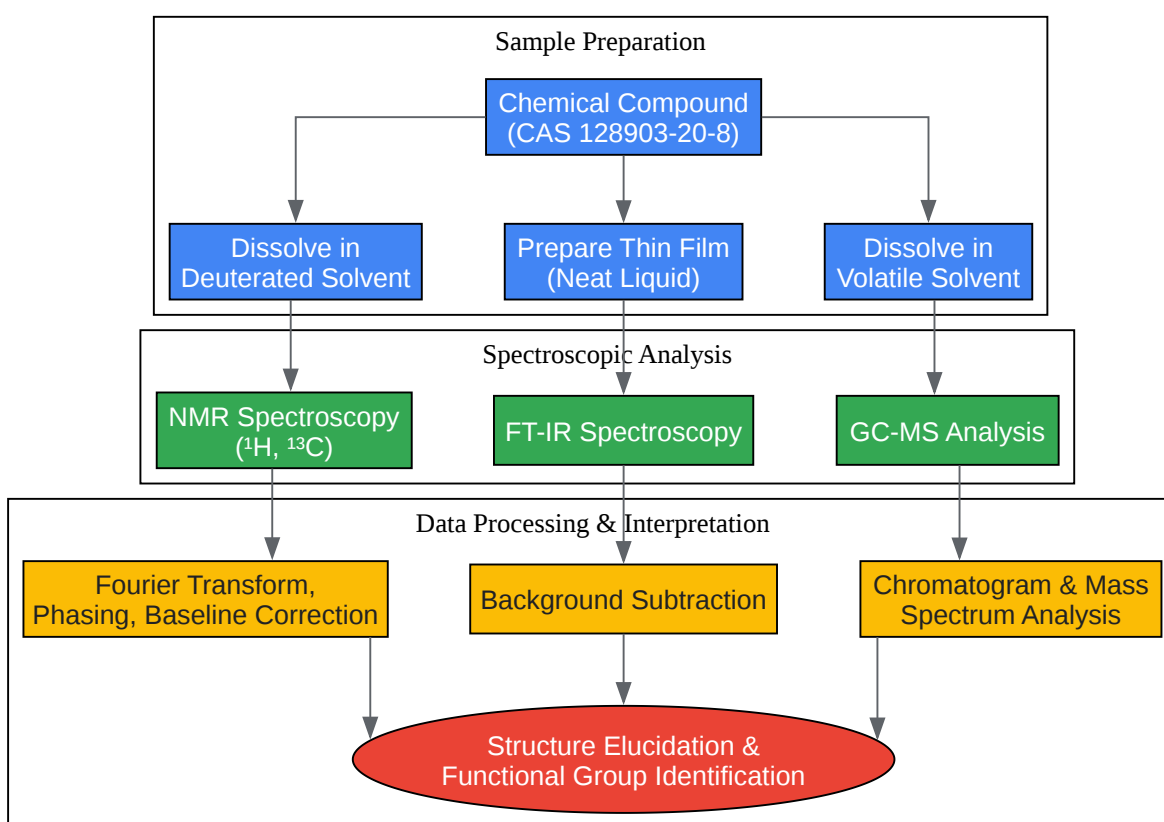
Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.
- **Instrument Setup:**
 - **Injector:** Set the injector temperature to ensure rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
 - **GC Column:** Select a suitable capillary column (e.g., a nonpolar DB-5ms column) and set the oven temperature program. A typical program might start at a low temperature, ramp up to a higher temperature to elute the compounds of interest, and then hold at the final temperature.
 - **Carrier Gas:** Use an inert carrier gas, typically helium, at a constant flow rate.
 - **Mass Spectrometer:** Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Set the mass scan range to cover the expected molecular weight of the analyte and its fragments.
- **Injection:** Inject a small volume (typically 1 µL) of the sample solution into the GC.
- **Data Acquisition:** The sample is vaporized in the injector and carried by the gas stream onto the GC column. Components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

- **Data Analysis:** The resulting chromatogram shows peaks corresponding to the separated components. The mass spectrum for each peak can be analyzed to determine the molecular weight and fragmentation pattern, which can be used to identify the compound by comparing it to a spectral library or by manual interpretation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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